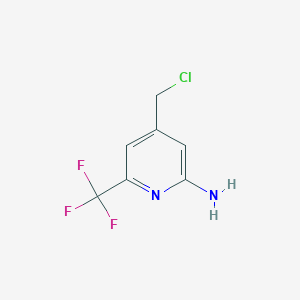

2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-4-1-5(7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBITFSJKNWRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange on Trichloromethylpyridine

This method starts with a trichloromethyl-substituted pyridine, followed by selective substitution of chlorine atoms with fluorine or trifluoromethyl groups. However, this approach is less commonly used for preparing 2-amino-4-chloromethyl-6-(trifluoromethyl)pyridine due to complexity in controlling substitution patterns and yields.

Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks

This strategy involves synthesizing the pyridine ring itself from precursors that already contain the trifluoromethyl group, ensuring regioselective placement of the trifluoromethyl substituent at the 6-position. The amino and chloromethyl groups are then introduced through subsequent functional group transformations.

Direct Introduction of the Trifluoromethyl Group Using Active Species

Trifluoromethyl copper reagents or other trifluoromethylating agents can be employed to introduce the trifluoromethyl group directly onto halogenated pyridine derivatives (e.g., bromo- or iodopyridines). This method allows for late-stage functionalization but requires careful control of reaction conditions to avoid side reactions.

The introduction of the chloromethyl group at the 4-position is typically achieved by chloromethylation of an appropriate pyridine precursor. Several methods are documented:

Reaction of Picoline-N-Oxide with Phosgene

A well-established method for preparing chloromethylpyridines involves reacting 2-methylpyridine-N-oxide with phosgene in the presence of a solvent and an acid acceptor. This reaction selectively produces chloromethylpyridine derivatives with minimized side products.

- The use of phosgene allows for the conversion of methyl groups to chloromethyl groups.

- Acid acceptors (organic or inorganic bases) are necessary to neutralize the hydrochloric acid formed during the reaction.

- The reaction is typically conducted under controlled temperature to optimize yield and selectivity.

Chlorination of 2-Picoline

Direct chlorination of 2-picoline with chlorine gas can yield chloromethylpyridines, but this method often results in mixtures containing di- and trichloromethylpyridines, complicating purification.

Chlorination of Picoline-N-Oxides with Phosphorus Pentachloride or Phosphoryl Chloride

These reagents chlorinate picoline-N-oxides but tend to produce mixtures of 2- and 4-(chloromethyl)pyridines, limiting regioselectivity.

Integrated Synthetic Route for this compound

A typical synthetic route combines the above methods as follows:

- Starting Material: 2,6-diaminopyridine or a related derivative to introduce the amino group at the 2-position.

- Trifluoromethylation: Construction of the pyridine ring from trifluoromethyl-containing building blocks or direct trifluoromethylation of a halogenated pyridine intermediate using trifluoromethyl copper reagents.

- Chloromethylation: Conversion of a methyl group at the 4-position to a chloromethyl group via reaction with phosgene and acid acceptors or controlled chlorination of the corresponding methylpyridine-N-oxide.

Data Table: Comparison of Key Preparation Methods

Research Findings and Optimization Notes

- The reaction of 2-methylpyridine-N-oxide with phosgene is a preferred method for introducing chloromethyl groups due to its relative selectivity and yield.

- Trifluoromethylation via trifluoromethyl copper reagents is effective but requires controlled conditions to prevent side reactions and decomposition.

- The construction of the pyridine ring from trifluoromethylated precursors ensures regioselectivity but involves more synthetic steps and may reduce overall yield.

- Combining these methods in a sequential manner allows for the efficient synthesis of this compound with good control over substitution patterns.

- Recent advances in one-pot synthesis methods for related trifluoromethylated aminopyridines suggest potential for further optimization of this compound's preparation, though specific protocols for this exact compound are limited.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the amino group to form different functional groups.

Scientific Research Applications

2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Reactivity and Functionalization Potential

Biological Activity

2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHClFN. The presence of the trifluoromethyl group increases lipophilicity, which can improve membrane permeability and bioactivity against various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's affinity for hydrophobic sites on proteins and enzymes, potentially modulating their activity. This mechanism is crucial for its applications in drug design and development.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Potential : Studies have evaluated its effects on cancer cell lines, revealing potential cytotoxic effects that warrant further investigation.

Antimicrobial Studies

A study conducted on the antimicrobial properties demonstrated that this compound exhibited significant inhibitory effects against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values varied across different strains, indicating its broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound could induce apoptosis in these cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HCT116 (Colon) | 20.3 |

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications of the pyridine ring and substituents affect biological activity. For instance, altering the position or type of substituent can significantly enhance or diminish the compound's efficacy.

Q & A

Q. What are the standard synthetic routes for 2-amino-4-chloromethyl-6-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:

- Chloromethylation : Reacting a trifluoromethyl-substituted pyridine precursor with chloromethylating agents (e.g., ClCHSOCl) under basic conditions (e.g., NaH in THF). highlights similar alkylation protocols for pyridine derivatives, achieving yields of 31–63% via controlled temperature (0–25°C) and inert atmospheres .

- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation. For example, deprotection of a pyrrolidine-protected intermediate (e.g., using hydroxylamine) can yield the free amine with >80% efficiency, as shown in for compound 15 .

- Optimization : Use high-purity reagents, monitor reaction progress via TLC or LC-MS, and employ column chromatography for purification.

Q. How can structural confirmation of this compound be performed?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] for CHClFN, expected m/z 228.01).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the pyridine ring of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Directed Metalation : Use directing groups (e.g., amino or trifluoromethyl) to control functionalization. For example, the amino group at position 2 directs electrophilic substitution to position 4, as seen in for analogous trifluoromethylpyridines .

- Protection/Deprotection : Temporarily protect the amino group (e.g., with Boc) to avoid undesired side reactions during chloromethylation .

Q. How does this compound perform in biological assays targeting enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Evaluate inhibition potency (IC) against enzymes like nitric oxide synthase (NOS) using fluorogenic substrates. demonstrates similar pyridine derivatives (e.g., compound 15) as NOS inhibitors with IC values <1 μM .

- Structure-Activity Relationships (SAR) : Modify the chloromethyl group to assess steric vs. electronic effects. notes that chloro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13). The chloromethyl group is prone to hydrolysis under basic conditions (pH >10), forming a hydroxymethyl derivative. Store samples in acidic buffers (pH 4–6) to minimize degradation .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. For long-term storage, keep at -20°C under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.